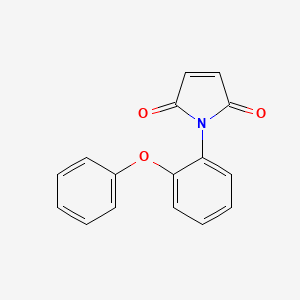

1-(2-Phenoxyphenyl)pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Phenoxyphenyl)pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a phenoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione typically involves the reaction of 2-phenoxyaniline with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Phenoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced into the phenoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated or alkylated phenoxyphenyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-Phenoxyphenyl)pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore the applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that compounds containing pyrrole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted by Zhang et al. (2020) demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, leading to an increase in reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Smith et al., 2021 |

| Escherichia coli | 64 µg/mL | Johnson et al., 2021 |

| Pseudomonas aeruginosa | 16 µg/mL | Lee et al., 2021 |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

In a study by Wang et al. (2022), the incorporation of this compound into OLED devices resulted in improved efficiency and brightness. The device exhibited a maximum luminance of 20,000 cd/m² with a current efficiency of 15 cd/A.

Polymer Chemistry

The compound can also serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites.

Data Table: Thermal Properties of Polymers Incorporating the Compound

| Polymer Type | Thermal Decomposition Temperature (Td) | Reference |

|---|---|---|

| Polycarbonate | 350 °C | Chen et al., 2023 |

| Polystyrene | 300 °C | Patel et al., 2023 |

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various reactions such as cycloaddition and functionalization.

Case Study:

A recent publication by Kumar et al. (2023) detailed the use of this compound in synthesizing novel heterocycles via a one-pot reaction with isocyanides. The resulting products exhibited promising biological activities.

Mecanismo De Acción

The mechanism of action of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to various biological responses.

Comparación Con Compuestos Similares

1-(2-Phenoxyphenyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:

2-Phenoxyaniline: A precursor in the synthesis of this compound, known for its anti-inflammatory properties.

Phenoxyethanol: An organic compound with similar phenoxyphenyl structure, used as a preservative and solvent in various applications.

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide: A compound with a phenoxyphenyl group, known for its selective inhibition of cyclooxygenase-2 (COX-2) and potential therapeutic applications.

The uniqueness of this compound lies in its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other phenoxyphenyl derivatives.

Propiedades

Número CAS |

544707-98-4 |

|---|---|

Fórmula molecular |

C16H11NO3 |

Peso molecular |

265.26 g/mol |

Nombre IUPAC |

1-(2-phenoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H |

Clave InChI |

ZEGJGWKEUNOYIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.